molecular formula C21H24Br3N3O5 B1262132 (5S,6R)-N-[3-[4-(2-aminoethyl)-2-bromophenoxy]propyl]-7,9-dibromo-6-hydroxy-8-methoxy-1-oxa-2-azaspiro[4.5]deca-2,7,9-triene-3-carboxamide

(5S,6R)-N-[3-[4-(2-aminoethyl)-2-bromophenoxy]propyl]-7,9-dibromo-6-hydroxy-8-methoxy-1-oxa-2-azaspiro[4.5]deca-2,7,9-triene-3-carboxamide

Cat. No. B1262132
M. Wt: 638.1 g/mol
InChI Key: NMQGCYQSHLBLKC-PZJWPPBQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5S,6R)-N-[3-[4-(2-aminoethyl)-2-bromophenoxy]propyl]-7,9-dibromo-6-hydroxy-8-methoxy-1-oxa-2-azaspiro[4.5]deca-2,7,9-triene-3-carboxamide is a natural product found in Pseudoceratina purpurea with data available.

Scientific Research Applications

Biosynthetic Insights

A study by Rogers and Molinski (2007) explored the isolation of highly polar brominated spiroisoxazolines from the sponge Aplysina fulva. This research is significant for understanding the biosynthetic pathways of similar compounds, including (5S,6R)-N-[3-[4-(2-aminoethyl)-2-bromophenoxy]propyl]-7,9-dibromo-6-hydroxy-8-methoxy-1-oxa-2-azaspiro[4.5]deca-2,7,9-triene-3-carboxamide (Rogers & Molinski, 2007).

Antimycobacterial Activity

Research by Gandolfi et al. (2010) identified compounds structurally related to (5S,6R)-N-[3-[4-(2-aminoethyl)-2-bromophenoxy]propyl]-7,9-dibromo-6-hydroxy-8-methoxy-1-oxa-2-azaspiro[4.5]deca-2,7,9-triene-3-carboxamide, demonstrating antimycobacterial activity against Mycobacterium tuberculosis. This highlights potential applications in the development of antituberculosis drugs (Gandolfi et al., 2010).

Chemical Synthesis Innovations

A 2015 study by Qian et al. presented a copper-catalyzed oxidative ipso-cyclization method for synthesizing 3-(arylthio)-1-azaspiro[4.5]deca-3,6,9-triene-2,8-diones, a process relevant to the synthesis of compounds like (5S,6R)-N-[3-[4-(2-aminoethyl)-2-bromophenoxy]propyl]-7,9-dibromo-6-hydroxy-8-methoxy-1-oxa-2-azaspiro[4.5]deca-2,7,9-triene-3-carboxamide (Qian et al., 2015).

Antiviral Potential

A study by Apaydın et al. (2020) on N-(3-oxo-1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide derivatives, structurally similar to the compound , revealed significant antiviral activity, especially against influenza and human coronaviruses. This suggests potential applications in antiviral drug development (Apaydın et al., 2020).

Anticancer Applications

Research by Yang et al. (2019) on 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-diones, which share structural features with the compound , showed moderate to potent activity against various human cancer cell lines. This indicates potential use in cancer treatment (Yang et al., 2019).

properties

Product Name

(5S,6R)-N-[3-[4-(2-aminoethyl)-2-bromophenoxy]propyl]-7,9-dibromo-6-hydroxy-8-methoxy-1-oxa-2-azaspiro[4.5]deca-2,7,9-triene-3-carboxamide

Molecular Formula

C21H24Br3N3O5

Molecular Weight

638.1 g/mol

IUPAC Name

(5S,6R)-N-[3-[4-(2-aminoethyl)-2-bromophenoxy]propyl]-7,9-dibromo-6-hydroxy-8-methoxy-1-oxa-2-azaspiro[4.5]deca-2,7,9-triene-3-carboxamide

InChI

InChI=1S/C21H24Br3N3O5/c1-30-18-14(23)10-21(19(28)17(18)24)11-15(27-32-21)20(29)26-7-2-8-31-16-4-3-12(5-6-25)9-13(16)22/h3-4,9-10,19,28H,2,5-8,11,25H2,1H3,(H,26,29)/t19-,21+/m0/s1

InChI Key

NMQGCYQSHLBLKC-PZJWPPBQSA-N

Isomeric SMILES

COC1=C([C@@H]([C@]2(CC(=NO2)C(=O)NCCCOC3=C(C=C(C=C3)CCN)Br)C=C1Br)O)Br

Canonical SMILES

COC1=C(C(C2(CC(=NO2)C(=O)NCCCOC3=C(C=C(C=C3)CCN)Br)C=C1Br)O)Br

synonyms

14-debromoaraplysillin I

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(5S,6R)-N-[3-[4-(2-aminoethyl)-2-bromophenoxy]propyl]-7,9-dibromo-6-hydroxy-8-methoxy-1-oxa-2-azaspiro[4.5]deca-2,7,9-triene-3-carboxamide
Reactant of Route 2
(5S,6R)-N-[3-[4-(2-aminoethyl)-2-bromophenoxy]propyl]-7,9-dibromo-6-hydroxy-8-methoxy-1-oxa-2-azaspiro[4.5]deca-2,7,9-triene-3-carboxamide
Reactant of Route 3
(5S,6R)-N-[3-[4-(2-aminoethyl)-2-bromophenoxy]propyl]-7,9-dibromo-6-hydroxy-8-methoxy-1-oxa-2-azaspiro[4.5]deca-2,7,9-triene-3-carboxamide
Reactant of Route 4
(5S,6R)-N-[3-[4-(2-aminoethyl)-2-bromophenoxy]propyl]-7,9-dibromo-6-hydroxy-8-methoxy-1-oxa-2-azaspiro[4.5]deca-2,7,9-triene-3-carboxamide
Reactant of Route 5
(5S,6R)-N-[3-[4-(2-aminoethyl)-2-bromophenoxy]propyl]-7,9-dibromo-6-hydroxy-8-methoxy-1-oxa-2-azaspiro[4.5]deca-2,7,9-triene-3-carboxamide
Reactant of Route 6
Reactant of Route 6
(5S,6R)-N-[3-[4-(2-aminoethyl)-2-bromophenoxy]propyl]-7,9-dibromo-6-hydroxy-8-methoxy-1-oxa-2-azaspiro[4.5]deca-2,7,9-triene-3-carboxamide

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